Pomalidomide-PEG1-C2-N3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

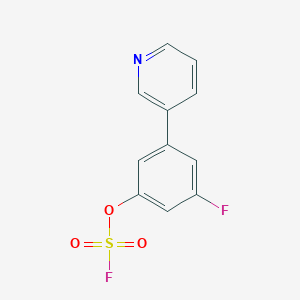

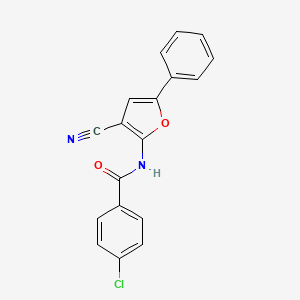

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 1-unit PEG linker used in PROTAC technology . It contains a cereblon ligand, a hydrophilic PEG1 linker, an alkylC2 chain, and a terminal azide . This product is ready for conjugation to target proteins for PROTAC R&D .

Synthesis Analysis

This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Molecular Structure Analysis

The molecular formula of this compound is C17H18N6O5 . The molecular weight is 386.4 g/mol . The InChI is 1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14 (11)17 (27)23 (16 (10)26)12-4-5-13 (24)21-15 (12)25/h1-3,12,19H,4-9H2, (H,21,24,25) . The Canonical SMILES is C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] .

Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 386.4 g/mol . The XLogP3 is 1.6 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 8 . The Rotatable Bond Count is 8 . The Exact Mass is 386.13386770 g/mol . The Monoisotopic Mass is 386.13386770 g/mol . The Topological Polar Surface Area is 119 Ų . The Heavy Atom Count is 28 . The Formal Charge is 0 . The Complexity is 706 .

科学的研究の応用

Application in Multiple Myeloma Treatment

Pomalidomide, a new generation immunomodulatory drug (IMiD), has been extensively studied for its efficacy in treating heavily pretreated multiple myeloma (MM). It demonstrates significant efficacy, especially in patients who have undergone multiple lines of treatments and are refractory to other drugs like bortezomib, thalidomide, and lenalidomide. Pomalidomide's oral administration offers very good compliance and can be used in a domestic setting. In trials, it showed a high overall response rate, with rapid response times and manageable toxicity profiles. These findings support the role of pomalidomide as a salvage regimen for heavily pretreated MM patients (Cerchione et al., 2022), (Cerchione et al., 2018).

Preclinical and Clinical Investigations

Pomalidomide has undergone preclinical and clinical investigations, demonstrating improved efficacy and a better toxicity profile compared to its sister compounds, lenalidomide and thalidomide. It is effective in patients with relapsed or refractory MM, particularly those refractory to lenalidomide and bortezomib. Its addition to the anti-myeloma armamentarium is expected to significantly impact the clinical outcomes of advanced stage relapsed and refractory MM patients (Chanan-Khan et al., 2013).

Pharmacokinetic Analyses

Pomalidomide has been the subject of pharmacokinetic studies. A robust HPLC assay with fluorescence detection for pomalidomide has been developed, which is crucial for ongoing clinical trials in various malignancies. This assay offers a sensitive, accurate, and precise method for pomalidomide quantification, facilitating its application in clinical pharmacokinetics (Shahbazi et al., 2014).

Therapeutic Application in Sickle Cell Anemia

Pomalidomide has potential applications in sickle cell anemia treatment by reactivating fetal hemoglobin production. It induces a fetal-like erythroid differentiation program, leading to a reversion of γ-globin silencing in adult human erythroblasts. This reprogramming is conserved in hematopoietic progenitors from individuals with sickle cell anemia, reinforcing its potential as a treatment for β-hemoglobinopathies (Dulmovits et al., 2016).

Impact on Tumor Microenvironment

Pomalidomide shows significant therapeutic activity against CNS lymphoma and impacts the tumor microenvironment in murine models. It alters the polarization of tumor-associated macrophages and enhances the activity of macrophages and natural killer cells, indicating its role in modifying the immune landscape of tumors (Li et al., 2013).

Modulation of Immune Response

Pomalidomide enhances antitumor immunity by inhibiting PD-L1 expression, which is crucial for the immune evasion of cancer cells. It suppresses PD-L1 upregulation on antigen-presenting cells and tumor cells, promoting CTL activity and preventing T-cell tolerance. This immunomodulatory effect is significant for cancer therapy (Fujiwara et al., 2018).

作用機序

Target of Action

Pomalidomide-PEG1-C2-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is CDK6 . CDK6 is a protein kinase involved in the regulation of the cell cycle, and it plays a crucial role in cell proliferation and growth .

Mode of Action

This compound interacts with its target, CDK6, by inducing its degradation . This is achieved through the PROTAC (Proteolysis Targeting Chimera) technology, which harnesses the cell’s own ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge, bringing the target protein (CDK6) in close proximity to an E3 ubiquitin ligase, which tags the target for degradation .

Biochemical Pathways

The degradation of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle . Its degradation can halt cell cycle progression, leading to the inhibition of cell proliferation .

Pharmacokinetics

The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .

Result of Action

The result of this compound action is the degradation of CDK6 . This leads to the inhibition of cell cycle progression and, consequently, the suppression of cell proliferation . This can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and enzymatic activity in the cellular environment can impact the stability and efficacy of the compound . Furthermore, the compound’s action may also be influenced by the presence of other proteins or compounds in the cellular environment .

Safety and Hazards

The safety data sheet for Pomalidomide-PEG1-C2-N3 suggests using water spray, alcohol-resistant foam, dry chemical or carbon dioxide in case of fire . Special hazards arising from the substance or mixture include Carbon oxides, Nitrogen oxides (NOx) . Firefighters are advised to wear self-contained breathing apparatus if necessary .

将来の方向性

生化学分析

Biochemical Properties

Pomalidomide-PEG1-C2-N3 contains a Pomalidomide-based cereblon ligand, which is an intermediate in the synthesis of PROTAC degradation agents. It induces CDK6 degradation with a DC50 of 2.1 nM .

Cellular Effects

Pomalidomide, the base compound of this compound, has been shown to increase immune surface marker expression in EBV-infected tumor cells . It is anticipated that this compound may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is believed to involve the degradation of CDK6 . This is achieved through the interaction of the Pomalidomide-based cereblon ligand with its target, cereblon .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound induces CDK6 degradation with a DC50 of 2.1 nM .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Pomalidomide, the base compound, has been shown to suppress cerulein-induced acute pancreatitis in mice when administered at a dosage of 0.5 mg/kg .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. It is known that the compound interacts with cereblon, a component of the E3 ubiquitin-protein ligase complex .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound contains a hydrophilic PEG1 linker, which may influence its distribution .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that the compound contains a Pomalidomide-based cereblon ligand, which may influence its localization .

特性

IUPAC Name |

4-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5/c18-22-20-7-9-28-8-6-19-11-3-1-2-10-14(11)17(27)23(16(10)26)12-4-5-13(24)21-15(12)25/h1-3,12,19H,4-9H2,(H,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPMWHWTBBYBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)

![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-4-phenylbenzamide](/img/structure/B2370848.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)

![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)

![1-(2,3-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370860.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370861.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2370864.png)

![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)